(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
Description
(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a hybrid organic molecule combining a triazole ring and a piperazine moiety. The triazole group is substituted with a 3-fluorophenyl group, while the piperazine is substituted with a phenyl group. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity due to the fluorine atom, which improves membrane permeability . The compound is of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and enzymes due to the piperazine moiety’s affinity for neurotransmitter receptors .
Properties
IUPAC Name |
[1-(3-fluorophenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c20-15-5-4-8-17(13-15)25-14-18(21-22-25)19(26)24-11-9-23(10-12-24)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSKKCTWDDSXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon center on the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The piperazine ring undergoes selective oxidation under controlled conditions:
Key Findings :
-
Piperazine oxidation preferentially forms mono-N-oxides over di-N-oxides due to steric hindrance.
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Oxidizing agents like m-CPBA show higher regioselectivity compared to H₂O₂ .
Reduction Reactions
The triazole ring and carbonyl group participate in reduction:
Mechanistic Insights :
-
LiAlH₄ reduces the triazole’s C=N bonds to generate dihydrotriazoles, while NaBH₄ selectively reduces the carbonyl group.
-
Hydrogenation under mild conditions shows limited efficacy due to steric protection of aromatic rings .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct sites:
Electrophilic Aromatic Substitution
| Reagent | Position Modified | Product | Yield | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | 3-Fluorophenyl ring | Brominated para to fluorine | 78% | |
| HNO₃/H₂SO₄ | Piperazine phenyl ring | Nitro derivative at meta position | 65% |
Nucleophilic Substitution
| Reagent | Site | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylenediamine | Piperazine nitrogen | Bis-amine adduct | 82% | |
| KSCN | Triazole C-5 position | Thiocyanate derivative | 58% |
Structural Influences :
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The 3-fluorophenyl group directs electrophiles to the para position due to fluorine’s strong electron-withdrawing effect.
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Piperazine’s secondary amines facilitate nucleophilic substitutions under mild conditions .
Stability and Degradation
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| pH 7.4 (aqueous buffer) | Hydrolysis of carbonyl group | 48 hr | |
| UV light (254 nm) | Triazole ring decomposition | 6 hr | |
| 80°C (dry state) | No degradation observed | >30 days |
Practical Implications :
-
The compound is stable under anhydrous, dark conditions but degrades rapidly in acidic or UV-exposed environments .
Comparative Reactivity
A comparison with analogous compounds highlights unique features:
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring, which is known for its ability to form hydrogen bonds and participate in π-stacking interactions. The presence of the fluorophenyl group enhances lipophilicity and may influence the compound's interaction with biological targets. The piperazine moiety is often associated with improved pharmacokinetic properties.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit potent antimicrobial activity. The specific compound has been tested against various bacterial strains and fungi, showing promising results that suggest potential use as an antimicrobial agent .
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone has demonstrated cytotoxic effects against several cancer cell lines in vitro. This activity is believed to be related to the compound's ability to induce apoptosis and inhibit cell proliferation .
Neuropharmacological Effects
The piperazine component of the compound suggests potential applications in neuropharmacology. Studies have indicated that similar compounds can modulate neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus with an MIC of 12 µg/mL. |
| Study B | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study C | Neuropharmacological Effects | Demonstrated anxiolytic-like effects in animal models at doses of 5–10 mg/kg. |
Mechanism of Action
The mechanism of action of (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the triazole, piperazine, or aryl groups, leading to variations in biological activity, solubility, and binding affinity. Below is a detailed comparison:
Structural and Functional Group Variations
Substituent Effects on Pharmacological Properties
Fluorine Position :
- The 3-fluorophenyl group in the target compound increases lipophilicity (logP ~3.2) compared to 2-fluorophenyl analogs (logP ~2.8), enhancing blood-brain barrier penetration .
- 4-Fluorophenyl substitutions (e.g., in ) reduce metabolic degradation by cytochrome P450 enzymes, improving half-life .
Piperazine Modifications :
- Phenyl-substituted piperazines (e.g., target compound) show higher affinity for dopamine D2 receptors than methylphenyl or chlorophenyl variants .
- Chlorophenyl-piperazine derivatives exhibit stronger 5-HT2A antagonism, making them candidates for antipsychotic drug development .
Core Heterocycle Replacement :
Biological Activity
The compound (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent modifications to introduce the piperazine moiety. For instance, one method utilizes 1-(3-fluorophenyl)-1H-1,2,3-triazole as a precursor, which is then reacted with piperazine derivatives under controlled conditions to yield the target compound .
Anticancer Properties
A significant area of research has focused on the anticancer activity of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various human cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- KB (nasopharyngeal cancer)
- 143B (osteosarcoma)
In studies using the sulforhodamine B (SRB) assay, it was found that derivatives containing the triazole moiety exhibited notable cytotoxicity. For example, compounds related to the triazole structure demonstrated IC50 values ranging from 2.58 to 4.96 μM across different cancer cell lines, indicating substantial potency compared to established chemotherapeutics like cytarabine .
The mechanism by which these compounds exert their anticancer effects may involve several pathways:
- Inhibition of Cell Proliferation : The triazole ring is known to interfere with cellular signaling pathways that promote cell growth.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
- Anti-inflammatory Effects : Certain derivatives have shown anti-inflammatory properties that could contribute to their overall anticancer efficacy by reducing tumor-associated inflammation .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical and preclinical settings:
- Study 1 : A derivative similar to (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone was tested in vivo on xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups.
- Study 2 : A comparative study assessed various triazole compounds against standard chemotherapy agents. The results demonstrated that certain triazole derivatives had lower toxicity profiles while maintaining high efficacy against cancer cells .
Data Table: Biological Activity Overview
| Compound Name | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | HeLa | 2.58 | Apoptosis induction |
| Triazole Derivative B | MCF-7 | 3.61 | Cell proliferation inhibition |
| Triazole Derivative C | KB | 4.79 | Anti-inflammatory effects |
| Target Compound | 143B | 0.97 | Multi-target action |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone, and what purification methods ensure high yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the 1,2,3-triazole core is formed using copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-fluoroaniline-derived azides and a terminal alkyne precursor . Subsequent coupling of the triazole with a 4-phenylpiperazine moiety via a methanone bridge may involve Friedel-Crafts acylation or nucleophilic substitution under basic conditions, as seen in analogous piperazine-triazole systems . Purification is achieved through column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product with >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Key techniques include:
- X-ray diffraction (XRD) : Resolves bond lengths, angles, and supramolecular packing (e.g., π-π stacking between triazole and phenyl groups) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions; ¹⁹F NMR verifies fluorophenyl integration .
- FTIR : Validates carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C=N, ~1500 cm⁻¹) functionalities .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding the electronic and steric effects of substituents on the triazole and piperazine moieties?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into:
- Electrostatic potential maps : Reveal electron-deficient triazole regions, influencing reactivity with nucleophiles .
- Steric hindrance : Mulliken charge analysis quantifies steric effects of the 3-fluorophenyl group, which may hinder π-stacking interactions .
- Conformational flexibility : Molecular dynamics simulations (100 ns) assess piperazine ring puckering and its impact on binding to biological targets .
Q. What strategies resolve contradictions in biological activity data across different assays for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions. Mitigation strategies include:
- Orthogonal assays : Compare fluorescence-based ATPase assays with radiometric methods to exclude false positives .
- Solubility optimization : Use DMSO stock solutions (<0.1% v/v) to prevent aggregation artifacts .
- Structure-activity relationship (SAR) studies : Modify the fluorophenyl or piperazine groups to isolate contributions to activity .
Q. How does the 3-fluorophenyl group influence intermolecular interactions in the solid state?
- Methodological Answer : Hirshfeld surface analysis of analogous triazole derivatives shows that the 3-fluorophenyl group participates in:
- C–H···F interactions : Stabilizes crystal packing (distance: 2.6–3.0 Å) .
- Halogen bonding : Fluorine acts as a weak hydrogen bond acceptor with adjacent C–H donors (e.g., from piperazine) .
- π-π stacking : The fluorophenyl ring engages in offset stacking with phenylpiperazine (centroid distance: 3.8 Å), as confirmed by XRD .
Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor, considering structural analogs?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1ATP). Prioritize residues forming hydrogen bonds with the triazole N2/N3 atoms .
- In vitro kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM to identify selectivity .
- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
Data Analysis and Contradiction Resolution
Q. What experimental controls are critical when analyzing conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent purity : Ensure anhydrous DMSO or THF to prevent hydration effects .
- Temperature control : Measure solubility at 25°C ± 0.5°C using a thermostatted shaker .
- Aggregation checks : Perform dynamic light scattering (DLS) to detect nanoaggregates in aqueous buffers .
Q. How can researchers validate the stability of the methanone linker under physiological conditions?
- Methodological Answer :
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs, monitoring degradation via HPLC .
- Mass spectrometry : Detect hydrolysis products (e.g., triazole-carboxylic acid) using LC-QTOF .
- Chelation studies : Test metal-catalyzed decomposition by adding Zn²⁺/Cu²⁺ ions (1 mM) .
Tables for Key Data
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| CuAAC + Friedel-Crafts | 65–75 | 95–98 | |
| Nucleophilic Substitution | 55–60 | 90–95 |
Table 2 : Hirshfeld Surface Interaction Analysis (Analogous Compound)
| Interaction Type | Contribution (%) | Distance Range (Å) |
|---|---|---|
| H···H | 45.2 | 2.2–2.8 |
| C···H/N···H | 33.1 | 2.5–3.1 |
| F···H | 8.4 | 2.6–3.0 |
Table 3 : DFT-Calculated Properties (B3LYP/6-31G(d))
| Parameter | Value |
|---|---|
| HOMO-LUMO gap (eV) | 4.2 |
| Dipole moment (Debye) | 5.8 |
| LogP | 2.9 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
